Product packaging for 1,1,1-Trifluoro-2-phenylpropan-2-amine(Cat. No.:CAS No. 177180-74-4)

1,1,1-Trifluoro-2-phenylpropan-2-amine

Cat. No.: B2434136
CAS No.: 177180-74-4
M. Wt: 189.181
InChI Key: ZNBISFMWGMZMEE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-phenylpropan-2-amine ( 177180-74-4) is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is characterized by a propan-2-amine core structure that is substituted with a phenyl ring and a trifluoromethyl group at the central carbon atom . The compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Researchers are advised to handle it with appropriate precautions, including the use of personal protective equipment. The compound is typically stored at cold temperatures, with recommendations for storage at 4°C . As a building block in organic synthesis, its structure, featuring the amine and trifluoromethyl groups, makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly for the introduction of fluorine-containing motifs into target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3N B2434136 1,1,1-Trifluoro-2-phenylpropan-2-amine CAS No. 177180-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-2-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBISFMWGMZMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177180-74-4
Record name 1,1,1-trifluoro-2-phenylpropan-2-amine
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Chiral Transition Metal Catalysts:complexes Based on Metals Like Ruthenium, Rhodium, and Iridium, Paired with Chiral Ligands Often Bisphosphines , Are Highly Effective for Asymmetric Hydrogenation and Transfer Hydrogenation Reactions.nih.govacs.orgin These Systems, the Catalyst Activates Both the Imine and the Hydrogen Source. the Mechanism Typically Involves the Formation of a Metal Hydride Species, Which then Coordinates to the Imine. the Chiral Ligands Fixed to the Metal Center Create a Rigid and Asymmetric Coordination Sphere, Which Forces the Imine to Bind in a Specific Orientation. This Pre Organization Ensures That the Subsequent Migratory Insertion of the Hydride into the C=n Bond Occurs on a Specific Face, Yielding the Product with High Enantioselectivity.

Mechanistic Investigations of Reactions Involving 1,1,1 Trifluoro 2 Phenylpropan 2 Amine and Its Precursors

Detailed Reaction Pathways in Trifluoromethylated Amine Synthesis

The synthesis of α-trifluoromethyl amines, including 1,1,1-Trifluoro-2-phenylpropan-2-amine, is most commonly achieved through the reduction of a corresponding trifluoromethyl-substituted imine. nih.gov This two-step sequence involves the initial formation of the C=N double bond, followed by its reduction to a C-N single bond.

Imine Formation and Subsequent Reduction Mechanisms

Imine Formation: The precursor for this compound is the ketimine derived from the condensation of 1,1,1-trifluoro-acetophenone and an amine source, such as ammonia. The mechanism involves the nucleophilic attack of the amine on the ketone's carbonyl carbon, followed by a series of proton transfers and the eventual elimination of a water molecule to form the imine. A critical aspect of this reaction for trifluoromethyl ketones is the water elimination step, which is often the rate-determining step. The potent electron-withdrawing effect of the trifluoromethyl (CF3) group destabilizes the carbocationic intermediate that forms during dehydration, thereby impeding the reaction. To overcome this, forcing conditions such as high temperatures and the use of solid acid catalysts (e.g., K-10 Montmorillonite, Nafion-H) are often employed.

Subsequent Reduction: Once formed, the trifluoromethyl ketimine is reduced to the target amine. Several mechanistic pathways can be utilized for this transformation:

Catalytic Hydrogenation: This method involves the use of transition-metal catalysts (e.g., Palladium, Ruthenium) and molecular hydrogen (H₂). The imine adsorbs onto the catalyst surface, where the C=N bond is weakened, allowing for the stepwise addition of hydrogen atoms.

Transfer Hydrogenation: In this approach, a hydrogen donor molecule, rather than H₂ gas, is used. Common systems include formic acid/triethylamine or isopropanol (B130326) in the presence of a transition metal catalyst (e.g., Ru-amino alcohol complexes). nih.gov Chiral phosphoric acids can also catalyze transfer hydrogenation using Hantzsch esters or benzothiazolines as the hydride source. e3s-conferences.org

Hydride Reduction: Reagents such as catecholborane or other borane (B79455) derivatives serve as a source of hydride ions (H⁻). The reaction is often facilitated by a catalyst that coordinates to the imine, activating it towards nucleophilic attack by the hydride. The mechanism involves the transfer of a hydride to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the neutral amine. acs.orgacs.org

Stereochemical Control Mechanisms in Asymmetric Reductions and Aminations

Achieving high enantioselectivity in the synthesis of chiral amines like this compound is paramount, as different enantiomers can have vastly different biological activities. The primary strategy for stereocontrol is the catalytic asymmetric reduction of the prochiral trifluoromethyl ketimine precursor. nih.govacs.org

The core principle involves a chiral catalyst that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other. The catalyst interacts with the imine substrate, and its chiral ligands create a sterically defined environment. This forces the reducing agent to attack one specific face (Re or Si) of the C=N double bond. The geometry of the imine substrate (E vs. Z isomers) can be a critical factor, as the two isomers may interact differently with the catalyst and lead to opposite enantiomers of the product. nih.gov

Several classes of catalysts are effective in these transformations:

Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts, particularly those based on a BINOL scaffold, activate the imine by protonating the nitrogen atom. e3s-conferences.orggoogle.com This protonation enhances the electrophilicity of the imine carbon. Simultaneously, the catalyst's conjugate base can interact with the hydride donor (e.g., Hantzsch ester), orienting it for a stereoselective hydride transfer through a cyclic transition state. acs.orgacs.org The steric bulk of the substituents at the 3 and 3' positions of the BINOL backbone is crucial for shielding one face of the imine, thereby directing the nucleophilic attack and ensuring high enantioselectivity. acs.org

Transition-Metal Catalysts: Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are widely used. The metal center coordinates to the imine, while the chiral ligands create an asymmetric pocket that dictates the trajectory of the incoming hydride from the reducing agent.

Oxazaborolidine Catalysts: In what is known as the Corey-Bakshi-Shibata (CBS) reduction, a chiral oxazaborolidine catalyst coordinates to both the borane reducing agent and the imine. This ternary complex organizes the transition state to allow for highly enantioselective hydride delivery to the imine carbon. mdpi.com

Catalyst TypeSpecific Catalyst/LigandReducing AgentTypical Yield (%)Typical ee (%)
Chiral Phosphoric Acid(R)-BINOL-derived Boro-phosphateCatecholboraneUp to 98%Up to 96%
Ruthenium ComplexRu-Amino AlcoholIsopropanolHighHigh
OxazaborolidineCBS CatalystCatecholboraneExcellentModerate to High

Reactivity Profiles of the this compound Core

The reactivity of this compound is dominated by the interplay between the nucleophilic amine moiety and the strongly electron-withdrawing trifluoromethyl group.

Nucleophilic Reactions of the Amine Moiety (e.g., Epoxide Ring Opening)

The primary amine group (-NH₂) possesses a lone pair of electrons, making it a competent nucleophile. However, the adjacent CF₃ group significantly reduces the basicity and nucleophilicity of the amine compared to non-fluorinated analogues due to its powerful inductive electron-withdrawing effect. mdpi.com Despite this reduced reactivity, the amine can still participate in a range of nucleophilic reactions.

A representative example is the ring-opening of epoxides. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. mdpi.comlibretexts.orgresearchgate.net The lone pair of the amine nitrogen attacks one of the electrophilic carbons of the epoxide ring. jsynthchem.com This attack forces the strained three-membered ring to open, with the C-O bond cleaving and the oxygen atom retaining the electron pair, forming an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final β-amino alcohol product.

Key mechanistic features of this reaction include:

Regioselectivity: In the absence of an acid catalyst (i.e., under neutral or basic conditions), the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, consistent with a classic Sₙ2 pathway. libretexts.orgjsynthchem.com

Transformations of the Trifluoromethyl Group within the Amine Scaffold

The trifluoromethyl group is renowned for its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to most chemical transformations. tcichemicals.com This inertness is a primary reason for its widespread use in pharmaceuticals, as it can block sites of metabolism and enhance metabolic stability. mdpi.comresearchgate.net

Direct transformations of the CF₃ group within a complex molecule like this compound are exceedingly challenging and rare. While methods exist for the defluorinative functionalization of trifluoromethyl groups, they typically require harsh conditions or specific activating groups adjacent to the CF₃ moiety, such as a carbonyl or an alkene, which are absent in this scaffold. ccspublishing.org.cnrsc.orgresearchgate.net Reactions involving the cleavage of a C-F bond often proceed through radical intermediates or require potent Lewis acids or reducing agents that would likely be incompatible with the rest of the molecule. ccspublishing.org.cnnih.gov Some transition metal-catalyzed methods for selective hydrodefluorination (replacement of one F with H) have been developed, but their application is not yet general. rsc.org

Therefore, within the this compound core, the trifluoromethyl group primarily functions as a stable, electron-withdrawing, and lipophilic modifier rather than a reactive handle for further chemical modification. mdpi.com

Role of Catalysts in Promoting Selective Transformations

Catalysts play an indispensable role in the synthesis of this compound, particularly in controlling the stereochemical outcome of the key imine reduction step. nih.govrsc.org The choice of catalyst dictates the efficiency and, most importantly, the enantioselectivity of the transformation, enabling access to specific, optically pure stereoisomers.

The catalysts employed can be broadly categorized into two main classes:

Stereochemical Aspects and Chiral Pool Applications of 1,1,1 Trifluoro 2 Phenylpropan 2 Amine

Access to Enantiopure 1,1,1-Trifluoro-2-phenylpropan-2-amine and its Stereoisomers

The synthesis of enantiomerically pure α-trifluoromethylated amines, including this compound, is a significant challenge in synthetic organic chemistry. rsc.org Various strategies have been developed to obtain these compounds in high enantiomeric purity.

One common approach is the catalytic enantioselective reduction of the corresponding trifluoromethyl-substituted ketimines. nih.gov This method often employs chiral catalysts to control the stereochemical outcome of the reduction. Another strategy involves the nucleophilic addition of organometallic reagents to chiral N-sulfinylimines derived from trifluoromethyl ketones. The tert-butanesulfinamide group, a versatile chiral auxiliary, has been extensively used for the asymmetric synthesis of a wide variety of amines. yale.edu

Furthermore, chemoenzymatic methods, such as kinetic resolution and dynamic kinetic resolution, have proven to be effective for the separation of racemic α-trifluoromethylated amines. rsc.orgdntb.gov.ua For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the kinetic resolution of α-trifluoromethylated amines, providing access to the desired enantiomers with high stereoselectivity. rsc.org The enantiopreference of the enzyme can be influenced by the nature of the substituent on the amine. rsc.org

Diastereoselective Synthesis of Complex Trifluoromethylated Phenylpropanamine Derivatives

The development of diastereoselective methods for the synthesis of complex molecules containing the this compound scaffold is crucial for the exploration of their therapeutic potential. Diastereoselective reactions allow for the creation of multiple stereogenic centers with a high degree of control.

A notable strategy involves the diastereoselective addition of nucleophiles to chiral imines or their derivatives. For example, the addition of organometallic reagents to chiral N-tert-butylsulfinyl ketimines has been shown to proceed with high diastereoselectivity, providing a route to homochiral α-difluoromethyl tertiary carbinamines. nih.gov While this example focuses on difluoromethyl groups, the principles can be extended to trifluoromethylated analogues. The stereochemical outcome is often dictated by a cyclic six-membered transition state. nih.gov

Recent advancements in photoredox catalysis have also enabled the diastereoselective synthesis of complex trifluoromethylated compounds. Visible-light-induced radical cascade reactions of 1,6-enynes with S-aryl trifluoromethanesulfonothioate have been shown to produce sulfurated and trifluoromethylated dihydrofuran-2-one and pyrrolidin-2-one derivatives with high diastereoselectivities. rsc.org These methods facilitate the formation of multiple new chemical bonds in a single step.

Kinetic Resolution Methodologies for Racemic Mixtures

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Enzymatic kinetic resolution is a particularly attractive approach due to the high enantioselectivity of enzymes. Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas fluorescens lipase, are commonly used for the resolution of racemic amines through enantioselective acylation. rsc.orgresearchgate.net The efficiency and stereoselectivity of these resolutions can be influenced by factors such as the acylating agent, solvent, and the specific lipase used. researchgate.net For α-trifluoromethylated amines, CALB-catalyzed kinetic resolution has demonstrated good to excellent stereoselectivity factors (E values from 31 to >200). rsc.org

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. dntb.gov.ua In DKR, the unreacted enantiomer is continuously racemized in situ, allowing it to be converted to the desired product. Chemoenzymatic DKR, combining an enzyme for the resolution step and a metal catalyst for the racemization, has been successfully applied to α-trifluoromethylated amines. rsc.org

Resolution Method Catalyst/Enzyme Key Features Reference
Kinetic Resolution (KR)Candida antarctica lipase B (CALB)Good stereoselectivity (E = 31 to >200) for α-trifluoromethylated amines. rsc.org
Dynamic Kinetic Resolution (DKR)CALB-Pd/Al2O3Higher conversion (62%–84%) and similar enantiomeric excesses (90%–99%) compared to KR. rsc.org
Enzymatic ResolutionPseudomonas fluorescens lipaseUsed for the resolution of 2,2,2-trifluoro-1-arylethylamine derivatives via enantioselective alcoholysis. researchgate.net

Design and Application of Chiral Catalysts and Ligands in this compound Synthesis

The development of novel chiral catalysts and ligands is central to advancing the asymmetric synthesis of this compound. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

A variety of chiral ligands have been designed for use in metal-catalyzed asymmetric reactions. enamine.net These include chiral diphosphines, amino alcohols, and N,N'-dioxides. enamine.netrsc.org For instance, chiral phosphine (B1218219) ligands in combination with rhodium or ruthenium have been used for the asymmetric hydrogenation of prochiral C=N bonds in imines. enamine.net

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral amines. brandeis.edu Chiral phosphoric acids and cinchona alkaloid-derived catalysts have been employed in various asymmetric transformations, including the synthesis of trifluoromethylated amino acids. nih.govbrandeis.edu The design of these catalysts often involves creating a well-defined chiral pocket that can effectively differentiate between the two prochiral faces of the substrate.

Catalyst/Ligand Type Application Key Features Reference
Chiral Phosphine LigandsAsymmetric hydrogenation of iminesUsed with Rhodium or Ruthenium catalysts. enamine.net
Chiral N,N'-dioxide LigandsAsymmetric catalysisForm non-planar cis-α metal complexes, enabling a fine-tuned chiral platform. rsc.org
Chiral Phosphoric AcidsAsymmetric Pictet-Spengler reactionsPromotes transformations of trifluoromethyl ketones. nih.gov
Cinchona Alkaloid-derived CatalystsAsymmetric γ-aminationMediates highly enantioselective reactions of α,β-unsaturated acyl chlorides. nih.gov

Analytical Methodologies for Stereochemical Purity Determination (e.g., Chiral HPLC, NMR with Chiral Reagents)

The accurate determination of the stereochemical purity (enantiomeric excess or diastereomeric ratio) of this compound and its derivatives is essential. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most popular for the chiral separation of a broad range of compounds. sigmaaldrich.com The choice of mobile phase is critical for achieving optimal separation. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is another powerful tool for determining enantiomeric purity. researchgate.netnih.gov When a chiral compound is reacted with a CDA, a pair of diastereomers is formed, which can often be distinguished by NMR due to their different chemical shifts. researchgate.net The trifluoromethyl group in this compound is a particularly useful probe for ¹⁹F NMR, as the fluorine signals are typically simple and appear in an uncongested region of the spectrum, making integration for the determination of enantiomeric excess more reliable. researchgate.net

Analytical Method Principle Key Features Reference
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Widely applicable, various chiral stationary phases available. nih.govsigmaaldrich.com
NMR with Chiral Derivatizing Agents (CDAs)Formation of diastereomers with distinct NMR signals.¹⁹F NMR is particularly useful for trifluoromethylated compounds. researchgate.net
NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes with different NMR spectra.Non-covalent interaction, sample can be recovered. nih.gov

Computational and Theoretical Studies on 1,1,1 Trifluoro 2 Phenylpropan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are fundamental to modeling the behavior of fluorinated organic compounds.

Inductive Effect : The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the rest of the molecule. This effect reduces the basicity of the amine nitrogen compared to its non-fluorinated analogue, 1-phenylpropan-2-amine. nih.gov This reduced basicity makes the lone pair of electrons on the nitrogen less available for protonation or donation. nih.gov

Bonding and Geometry : The C-F bonds are highly polarized and strong. Quantum chemical calculations, such as those performed on similar molecules like trifluoromethyl anilines using DFT methods (e.g., B3LYP with 6-311++G** basis sets), can precisely calculate bond lengths, bond angles, and dihedral angles. researchgate.net For 1,1,1-Trifluoro-2-phenylpropan-2-amine, calculations would likely show a lengthening of the C-C bond between the trifluoromethyl group and the tertiary carbon due to steric repulsion and electronic effects. The F₃C-C-N bond angle is expected to be approximately 120°, which allows the trifluoromethyl group to act as a bioisostere for a carbonyl group in some biological contexts. nih.gov

Molecular Orbitals : Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is influenced by the antibonding orbitals associated with the phenyl ring and the electron-deficient trifluoromethyl group. The energy gap between the HOMO and LUMO, calculable via time-dependent DFT (TD-DFT), dictates the molecule's electronic absorption properties and kinetic stability. researchgate.net

A summary of expected electronic properties is presented below.

PropertyInfluence of Trifluoromethyl GroupComputational Method
Amine Basicity (pKa) Significantly reduced due to strong inductive electron withdrawal.DFT, Ab initio calculations
Bond Lengths (C-N, C-CF3) C-N bond may be slightly shortened; C-CF3 bond may be elongated.Geometry Optimization (e.g., B3LYP/6-31G*)
Dipole Moment Increased molecular dipole moment, localized towards the CF3 group.DFT calculations
HOMO-LUMO Gap The energy gap is a key determinant of chemical reactivity and spectral properties.TD-DFT calculations

The rotational freedom around the C-C and C-N single bonds in this compound gives rise to multiple possible conformations. Computational methods are essential for mapping the potential energy surface and identifying the most stable, low-energy conformers.

Studies on structurally similar molecules, such as 1-phenyl-2-propanol (B48451) and methamphetamine, have successfully used ab initio methods like MP2/6-31G* to model their conformational structures. researchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles (e.g., the C-C bond connecting the phenyl ring and the chiral center) and calculating the energy of each resulting geometry.

The lowest energy conformations are determined by a balance of steric hindrance and stabilizing weak interactions. The bulky trifluoromethyl and phenyl groups will tend to orient themselves to minimize steric clash. Simultaneously, stabilizing non-covalent interactions, such as potential N-H---π interactions between the amine's hydrogen atoms and the electron cloud of the phenyl ring, could favor specific folded conformations. researchgate.net The resulting energy landscape would reveal the global minimum energy structure as well as other local minima and the energy barriers separating them.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a critical tool for understanding the detailed mechanisms of chemical reactions, including those used to synthesize trifluoromethylated amines.

The synthesis of α-trifluoromethyl amines often involves reactions such as the reduction of trifluoromethyl ketimines or the nucleophilic addition to imine precursors. nih.gov Computational chemistry can be used to locate and characterize the transition state (TS) for the rate-determining step of these reactions.

A transition state is a first-order saddle point on the potential energy surface. Its characterization involves:

Geometry Optimization : Locating the specific molecular geometry of the transition state.

Frequency Calculation : Confirming the structure is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For instance, in the catalytic hydrogenation of a trifluoromethyl imine, computational modeling could identify the transition state for the transfer of a hydride ion from the catalyst to the imine carbon. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate, allowing for the comparison of different catalytic systems or reaction conditions.

For more complex reactions, particularly those occurring in solution, simple transition state theory may be insufficient. Reaction coordinate (RC) mapping is an advanced computational technique used to study the dynamics of chemical reactions. arxiv.orgarxiv.org This method involves identifying a collective degree of freedom from the environment (the "reaction coordinate") and redefining the system to include this coordinate. arxiv.org

This approach is particularly useful for understanding how the solvent or other environmental factors influence the reaction pathway. For a key transformation in the synthesis of this compound, such as the nucleophilic addition of a methyl group to a trifluoromethyl-phenyl ketimine, RC mapping could model the entire reaction path from reactants to products, including the role of solvent molecules in stabilizing intermediates and transition states. This provides a more dynamic and realistic picture of the reaction mechanism than a static gas-phase calculation. arxiv.org

Spectroscopic Data Interpretation and Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. Theoretical calculations can provide a basis for assigning peaks in experimental spectra (NMR, IR, Raman) and can be used to predict the spectra of unknown or yet-to-be-synthesized compounds.

For this compound, DFT calculations can predict various spectroscopic properties:

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is particularly useful for assigning the complex spectra of fluorinated compounds and for distinguishing between different stereoisomers or conformers.

Vibrational Spectroscopy : The same quantum chemical calculations used for geometry optimization also yield harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental peaks in Infrared (IR) and Raman spectra. This allows for a detailed assignment of spectral features to specific molecular motions, such as C-F stretches, N-H bends, and phenyl ring modes.

The table below illustrates the type of data that can be generated by comparing theoretical calculations with experimental observations for this compound.

Spectroscopic DataPredicted Value (Computational Method)Expected Experimental ValueAssignment
¹H NMR (δ, ppm) ~7.2-7.4~7.2-7.4Phenyl protons
~1.6~1.6Methyl protons (-CH₃)
~2.0 (broad)~2.0 (broad)Amine protons (-NH₂)
¹³C NMR (δ, ppm) ~125-130~125-130Phenyl carbons
~124 (q)~124 (q)Trifluoromethyl carbon (-CF₃)
~60 (q)~60 (q)Quaternary carbon
¹⁹F NMR (δ, ppm) Calculated relative to a standard--CF₃ singlet
IR (cm⁻¹) Calculated frequencies~1100-1300C-F stretching modes
Calculated frequencies~3300-3400N-H stretching modes

Theoretical Prediction and Assignment of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of complex spectra. researchgate.netnih.gov The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The chemical shift is then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. libretexts.orgchemistrysteps.com

The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. researchgate.netnih.gov For fluorinated compounds, specific functionals and basis sets that account for the electronic effects of fluorine are crucial for obtaining reliable results. researchgate.netrsc.orgresearchgate.net The predicted chemical shifts for this compound would be influenced by the distinct electronic environments of the nuclei.

¹H NMR: The protons on the phenyl group are expected to appear in the aromatic region (typically 7-8 ppm), with their exact shifts influenced by the electron-donating or -withdrawing effects of the substituent. libretexts.orgcompoundchem.com The methyl protons would likely resonate upfield, while the amine protons' signal can be broad and its position dependent on solvent and concentration. chemistrysteps.com

¹³C NMR: The carbon atoms of the phenyl ring would have characteristic shifts in the aromatic region. The quaternary carbon bonded to the trifluoromethyl, phenyl, and amine groups would be significantly affected by these electronegative substituents. The trifluoromethyl carbon's signal would be split due to coupling with the fluorine atoms.

¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and would give rise to a single signal. Its chemical shift is highly sensitive to the electronic environment and is typically found in a specific region for CF₃ groups attached to a quaternary carbon. ucsb.eduwikipedia.org

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on typical ranges for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.2 - 7.5125 - 130-
Methyl-H (CH₃)~1.5~25-
Amine-H (NH₂)1.0 - 3.0 (broad)--
Phenyl-C (ipso)-~140-
Quaternary-C-~60-
Trifluoromethyl-C (CF₃)-~128 (quartet)-
Trifluoromethyl-F (CF₃)--~ -70

Note: These are estimated values and the actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Fragmentation Pattern Prediction

Computational mass spectrometry can predict the fragmentation patterns of a molecule upon ionization, which is essential for its identification and structural analysis. For this compound, the fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted by considering the stability of the resulting fragments. The molecule is structurally related to amphetamine and its analogues, and thus, similar fragmentation pathways can be anticipated. nih.govnih.govalbany.edu

The most common fragmentation pathway for phenylethylamines is the α-cleavage (benzylic cleavage), which involves the breaking of the bond between the carbon atom adjacent to the phenyl group and the carbon atom bearing the amine group. researchgate.netcore.ac.uk This would lead to the formation of a stable benzyl (B1604629) cation or a substituted iminium ion. The presence of the trifluoromethyl group would also influence the fragmentation, potentially leading to the loss of a CF₃ radical or neutral molecules like HF.

Key predicted fragmentation pathways for this compound include:

α-Cleavage: Loss of a methyl radical (•CH₃) to form a stable iminium cation.

Benzylic Cleavage: Cleavage of the Cα-Cβ bond to form a benzyl cation (m/z 91) or a trifluoro-substituted iminium cation.

Loss of Trifluoromethyl Radical: Expulsion of a •CF₃ radical.

Loss of Ammonia: Elimination of a neutral NH₃ molecule.

A hypothetical table of predicted major fragments and their mass-to-charge ratios (m/z) is presented below.

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
174[C₉H₁₀F₃N - CH₃]⁺α-Cleavage
91[C₇H₇]⁺Benzylic Cleavage
118[C₂H₄F₃N]⁺Benzylic Cleavage
120[C₉H₁₀F₃N - CF₃]⁺Loss of •CF₃
172[C₉H₁₀F₃N - NH₃]⁺Loss of NH₃

Molecular Modeling of Enzyme-Substrate Interactions in Biocatalytic Processes

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in understanding how a substrate like this compound interacts with the active site of an enzyme. frontiersin.orgtandfonline.comnih.gov This is particularly relevant for biocatalytic processes, such as the synthesis of chiral amines using transaminases or the metabolic pathways involving enzymes like monoamine oxidases (MAOs). nih.govresearchgate.netnih.govmdpi.com

A computational study of the interaction between this compound and an enzyme would typically involve the following steps:

Homology Modeling: If the 3D structure of the target enzyme is not experimentally available, a model can be built based on the known structure of a homologous protein.

Molecular Docking: The substrate is "docked" into the enzyme's active site in various possible conformations and orientations. A scoring function is used to predict the most favorable binding mode and estimate the binding affinity. frontiersin.org

Molecular Dynamics (MD) Simulations: Once a plausible binding pose is identified, MD simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. This provides insights into the stability of the interaction and any conformational changes that may occur.

These studies can reveal key interactions, such as hydrogen bonds between the amine group of the substrate and amino acid residues in the active site, hydrophobic interactions between the phenyl group and nonpolar residues, and electrostatic interactions. tandfonline.com For biocatalytic applications, such as the use of transaminases for the synthesis of chiral amines from prochiral ketones, molecular modeling can help explain the stereoselectivity of the enzyme and guide protein engineering efforts to improve its activity and selectivity. nih.govworktribe.comscribd.comresearchgate.net

The following table summarizes the key aspects of a molecular modeling study on the interaction of this compound with a hypothetical enzyme.

Modeling Step Objective Expected Insights
Enzyme Selection Choose a relevant enzyme (e.g., Monoamine Oxidase, Transaminase).Context for the interaction study (metabolism vs. synthesis).
Molecular Docking Predict the binding pose and affinity of the substrate in the active site.Identification of key interacting residues and preferred orientation.
Interaction Analysis Characterize the non-covalent interactions (H-bonds, hydrophobic, etc.).Understanding the molecular basis of substrate recognition.
Molecular Dynamics Simulate the dynamic stability of the enzyme-substrate complex.Assessment of conformational changes and interaction stability over time.

Derivatives and Analogues of 1,1,1 Trifluoro 2 Phenylpropan 2 Amine

Synthesis of Substituted Trifluoromethylated Phenylpropanamines

The synthesis of derivatives and analogues of 1,1,1-Trifluoro-2-phenylpropan-2-amine is crucial for developing new compounds with tailored properties. Modifications can be strategically introduced at various positions on the molecule, primarily on the phenyl ring and the amine nitrogen, to systematically study their impact on the compound's reactivity and potential applications.

Modifying the Phenyl Ring for Structure-Reactivity Relationship Studies

Altering the substitution pattern on the phenyl ring of trifluoromethylated phenylpropanamines is a key strategy for investigating structure-activity relationships (SAR). While direct studies on this compound are not extensively detailed in the provided research, the principles of phenyl ring modification are well-established in medicinal chemistry for optimizing biological activity.

Research on related aromatic compounds demonstrates the impact of phenyl ring substituents. For instance, in the development of antiplasmodial 2-phenoxybenzamides, the substitution pattern on an aniline (B41778) partial structure significantly influenced activity. mdpi.com Similarly, studies on ketamine esters have shown that substituents on the benzene (B151609) ring, such as chloro, methyl, methoxy, trifluoromethyl, and trifluoromethoxy groups, affect their anesthetic and analgesic properties. mdpi.com These studies underscore the general principle that modifying the electronic and steric properties of the phenyl ring through the introduction of various functional groups can profoundly influence the molecule's interactions with biological targets.

The following table illustrates common substituents used to modify aromatic rings in drug discovery and their general effects, which can be extrapolated to the phenyl ring of this compound for future SAR studies.

SubstituentElectronic EffectCommon Purpose in SAR Studies
-Cl, -FElectron-withdrawingIncrease metabolic stability, alter binding affinity
-CH₃Electron-donatingIncrease lipophilicity, probe steric interactions
-OCH₃Electron-donatingCan act as a hydrogen bond acceptor, alter solubility
-CF₃Strongly electron-withdrawingIncrease lipophilicity and metabolic stability
-OCF₃Strongly electron-withdrawingSimilar to -CF₃, with different steric profile

Derivatization at the Amine Nitrogen and Other Functional Groups

The primary amine group of this compound is a prime site for derivatization through reactions such as N-acylation and N-alkylation. These modifications can significantly alter the compound's physicochemical properties, including its basicity, lipophilicity, and hydrogen bonding capacity.

N-Acylation: This is a common method for synthesizing amides from primary amines. researchgate.net For example, the reaction of an amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) results in the formation of a trifluoroacetamide. nist.gov This type of derivatization is often used to introduce a stable functional group that can influence the molecule's biological activity or serve as a protecting group in multi-step syntheses.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can be achieved through various methods, including reductive amination or reaction with alkyl halides. fudan.edu.cnnih.gov Gold-catalyzed N-alkylation of amines with alcohols presents a green and efficient method for producing secondary and tertiary amines. fudan.edu.cn These reactions provide access to a wide range of N-substituted derivatives with potentially altered biological profiles.

The table below summarizes common derivatization reactions at the amine nitrogen and their synthetic utility.

ReactionReagent ExampleProductPurpose
N-AcylationTrifluoroacetic anhydrideN-TrifluoroacetamideIntroduce a stable amide group, act as a protecting group. nist.gov
N-AlkylationBenzyl (B1604629) alcohol (with Au catalyst)N-Benzyl amineIntroduce an alkyl substituent to modify basicity and lipophilicity. fudan.edu.cn

Transformation of this compound into Other Fluorinated Compounds

This compound can serve as a precursor for the synthesis of other valuable fluorinated compounds. These transformations expand the chemical diversity of trifluoromethyl-containing building blocks available for various applications.

Preparation of Trifluoromethylated Amino Alcohols

Trifluoromethylated amino alcohols are important synthetic intermediates. nih.gov While the direct conversion of this compound to an amino alcohol is not detailed, general methods for their synthesis often involve the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov Another approach is the nucleophilic trifluoromethylation of α-amino aldehydes and ketones using reagents like the Ruppert-Prakash reagent (TMS-CF₃). nih.gov Furthermore, trifluoromethylated β-hydroxy-benzyl-O-oximes can be reduced to the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.comnih.govresearchgate.net

The following table outlines a general synthetic pathway to trifluoromethylated amino alcohols from related precursors.

Starting MaterialKey TransformationProduct
α-Aminoalkyl trifluoromethyl ketoneReduction (e.g., with NaBH₄)β-Amino-α-trifluoromethyl alcohol nih.gov
β-Keto-benzyl-O-oximeNucleophilic trifluoromethylation followed by reductionα-Trifluoromethyl-β-amino alcohol mdpi.comnih.gov

Synthesis of Trifluoromethylated Aziridines from Related Precursors

Trifluoromethylated aziridines are valuable building blocks in organic synthesis. researchgate.net Their synthesis can be achieved from various trifluoromethylated precursors. For instance, photocatalytic amination reactions provide a route to trifluoromethylated aziridines. researchgate.net The synthesis of these strained heterocycles can also be accomplished from trifluoromethylated amines through appropriate cyclization strategies. researchgate.net

Formation of Trifluoromethylated Diamines

The synthesis of vicinal diamines is an important transformation in organic chemistry. While the direct conversion of this compound to a trifluoromethylated diamine is not explicitly described, related syntheses provide a proof of concept. For example, diastereomeric 1,2-diamino-1-phenylpropanes have been synthesized from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol. This multi-step process involves the conversion of a hydroxyl group to an azide, followed by reduction to the corresponding amine. The trifluoroacetyl group serves as a suitable protecting group for the initial amine functionality during these transformations.

Applications in Advanced Organic Synthesis and Material Science

Role as Versatile Chiral Building Blocks and Synthetic Intermediates

1,1,1-Trifluoro-2-phenylpropan-2-amine is utilized as a chiral building block in the synthesis of pharmaceuticals, particularly in the development of agents targeting the central nervous system. myskinrecipes.com Its value stems from the presence of a stable chiral center and the trifluoromethyl group. The CF3 moiety is known to enhance metabolic stability and lipophilicity, two critical parameters in drug design that can improve a molecule's pharmacokinetic profile. myskinrecipes.com

As a synthetic intermediate, this compound serves as a foundation for preparing more complex molecules like β-amino acid derivatives and other bioactive structures where specific stereochemistry is crucial for biological activity. myskinrecipes.com The primary amine functionality provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex scaffolds through reactions such as acylation, alkylation, and reductive amination. Its utility in asymmetric synthesis is also noted, leveraging its inherent chirality to control the stereochemical outcome of subsequent reactions. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
IUPAC Name This compound
CAS Number 177180-74-4
Appearance Liquid

This table is generated based on data from various sources. americanelements.comuni.lu

Synthesis of Complex Fluorinated Organic Architectures

The development of novel methodologies for creating fluorinated organic molecules is in high demand for pharmaceutical and agricultural applications. unipa.it Chiral fluorinated building blocks are particularly sought after for constructing complex three-dimensional structures. While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in the surveyed literature, its structure is emblematic of the type of intermediate required for such endeavors.

The presence of both a chiral center and a trifluoromethyl group makes it a valuable precursor for creating advanced fluorinated architectures, such as fluorinated heterocycles. nih.gov The amine group can be used to form heterocyclic rings through condensation reactions with various electrophiles, leading to structures like fluorinated quinolines, pyrazoles, or benzodiazepines, which are common motifs in medicinal chemistry. unipa.it The phenyl group can be further functionalized, and the stereocenter provides a crucial control element in building complex, multi-stereocenter molecules.

Utilization in the Development of Novel Catalysts and Ligands

Chiral amines and their derivatives are fundamental components in the design of ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, such as hydrogenation, oxidation, or carbon-carbon bond formation. nih.govsemanticscholar.org

The structure of this compound makes it a promising candidate for development into a novel chiral ligand. The primary amine can be readily converted into secondary or tertiary amines, amides, or imines, which are common coordinating groups in ligands. For instance, it could be derivatized to form P,N-ligands, which have shown significant utility in cooperative catalysis. nih.gov The trifluoromethyl group could exert a significant electronic influence on the metal center, potentially modifying the catalyst's reactivity and selectivity in novel ways. While the direct application of this specific amine in published catalyst systems is not prominent, its structural motifs suggest a high potential for future exploration in this field.

Precursor to Structurally Diverse Fluorinated Amines with Potential for Further Chemical Exploration

The chemical reactivity of the primary amine group in this compound allows it to serve as a versatile precursor for a wide array of other structurally diverse fluorinated amines. Standard organic transformations can be applied to modify this functional group, leading to new compounds with potentially interesting chemical and biological properties.

Table 2: Potential Derivatization Reactions of this compound

Reaction Type Reagent Class Product Class
N-Alkylation Alkyl halides, Aldehydes/Ketones (reductive amination) Secondary/Tertiary Amines
N-Acylation Acyl chlorides, Carboxylic acids Amides
Sulfonylation Sulfonyl chlorides Sulfonamides
Condensation Aldehydes, Ketones Imines (Schiff bases)

This table outlines potential synthetic transformations based on the known reactivity of primary amines.

These derivatization pathways open the door to extensive chemical exploration. For example, the synthesis of novel amide libraries for biological screening or the preparation of sulfonamides, a common functional group in pharmaceuticals, are readily achievable. Each new derivative retains the core trifluoromethylated chiral scaffold, allowing for systematic studies into structure-activity relationships. This capacity for straightforward derivatization underscores its role as a valuable starting material for generating novel chemical entities for drug discovery and materials science. nih.gov

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1,1,1-Trifluoro-2-phenylpropan-2-amine?

The compound can be synthesized via two primary approaches:

  • Chemical Synthesis : Nucleophilic substitution reactions using fluorinated precursors (e.g., trifluoromethyl ketones) and phenyl Grignard reagents. Reaction conditions (temperature, solvent polarity) significantly influence yield and purity .
  • Enzymatic Synthesis : Transaminase-mediated routes offer enantioselectivity, critical for obtaining chiral purity. For example, immobilized transaminases in buffered systems (pH 7–9) achieve >90% enantiomeric excess (ee) for analogous amines . Key Consideration: Chemical methods prioritize scalability, while enzymatic routes favor stereochemical control.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms trifluoromethyl group integrity, while 1H^{1}\text{H} NMR resolves phenyl-proton environments.
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related trifluoroacetate salts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate by-product formation during scale-up synthesis?

Common by-products (e.g., dehalogenated intermediates or dimeric species) arise from:

  • Incomplete Fluorination : Use of excess fluorinating agents (e.g., SF4_4) under anhydrous conditions minimizes residual hydroxyl groups .
  • Thermal Degradation : Lowering reaction temperatures (<60°C) and employing inert atmospheres (N2_2/Ar) reduces decomposition . Data Contradiction Alert: Conflicting reports on optimal temperatures for transaminase stability (25–40°C) vs. chemical synthesis (60–80°C) necessitate pilot-scale validation .

Q. What strategies resolve discrepancies in reported biological activity data for fluorinated amines like this compound?

Discrepancies often stem from:

  • Receptor Binding Assay Variability : Standardize assay buffers (e.g., Tris-HCl vs. phosphate) to control pH-dependent ionization of the amine group .
  • Metabolic Instability : Incorporate liver microsome stability tests to differentiate intrinsic activity from pharmacokinetic artifacts . Methodological Tip: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in derivatization reactions?

  • Steric Effects : The bulky -CF3_3 group hinders nucleophilic attack at the β-carbon, favoring α-substitution in alkylation reactions.
  • Electronic Effects : Electron-withdrawing -CF3_3 deactivates the phenyl ring, requiring Lewis acid catalysts (e.g., AlCl3_3) for electrophilic substitutions . Case Study: Fluorinated analogs of 3-(trifluoromethyl)benzaldehyde exhibit reduced electrophilicity compared to non-fluorinated counterparts, necessitating harsher reaction conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential amine vapor release .
  • Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal to avoid amine liberation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.